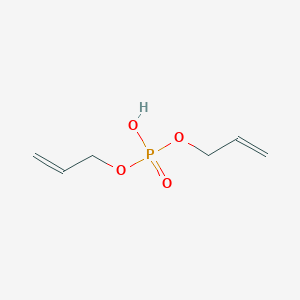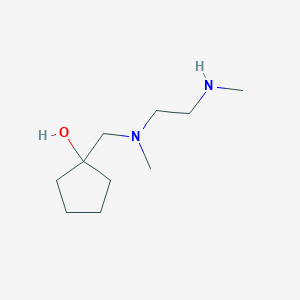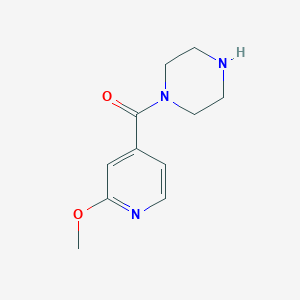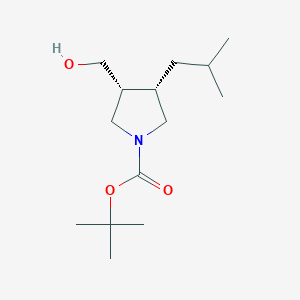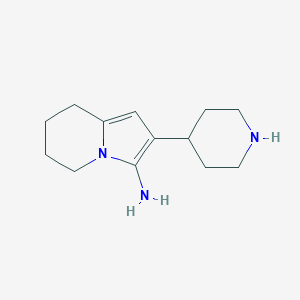
2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine is a heterocyclic compound that features a piperidine ring fused to an indolizine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable piperidine derivative with an indolizine precursor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as trifluoroacetic acid or other strong acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide, other halogenating agents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further utilized in various synthetic applications .
Scientific Research Applications
2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share structural similarities with 2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine and exhibit similar biological activities.
Indolizine derivatives: Other indolizine-based compounds also show comparable pharmacological properties and are used in similar research applications.
Uniqueness
What sets this compound apart is its unique combination of the piperidine and indolizine rings, which may confer distinct biological activities and synthetic versatility. This dual-ring structure allows for diverse chemical modifications and the potential to interact with a wide range of biological targets .
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
2-piperidin-4-yl-5,6,7,8-tetrahydroindolizin-3-amine |
InChI |
InChI=1S/C13H21N3/c14-13-12(10-4-6-15-7-5-10)9-11-3-1-2-8-16(11)13/h9-10,15H,1-8,14H2 |
InChI Key |
JUQZPUVSEZILFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=CC(=C2N)C3CCNCC3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



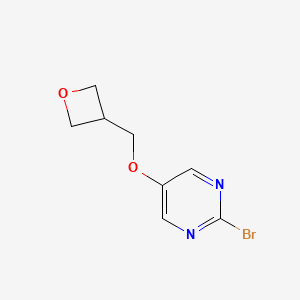
![7-Chloro-3-methylimidazo[1,5-a]pyridine](/img/structure/B13335906.png)
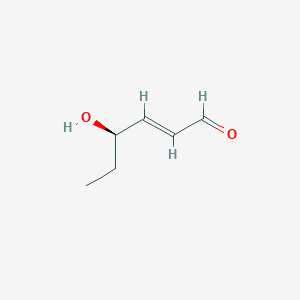
![2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13335917.png)
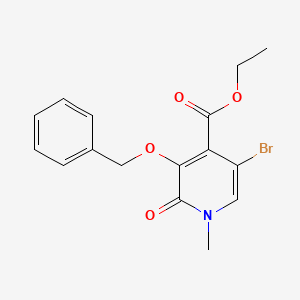

![4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13335930.png)

![1,1-Difluorospiro[2.5]octane-6-carbaldehyde](/img/structure/B13335946.png)
